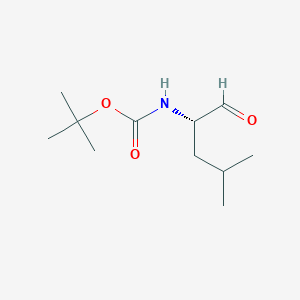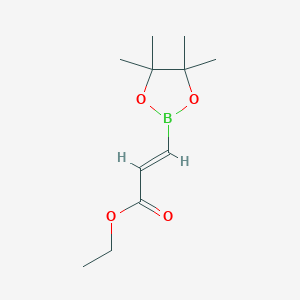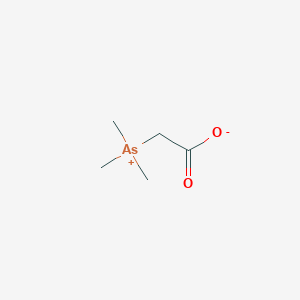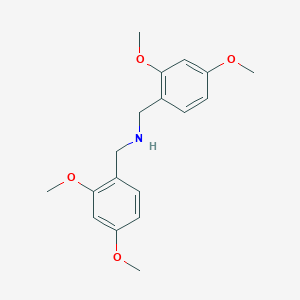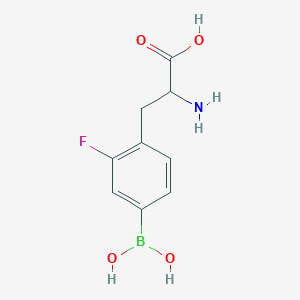
4-(methylamino)-3-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylamino)-3-nitro-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various medicinal and industrial applications. The addition of a 4-methylamino and 3-nitro group to the coumarin structure enhances its chemical properties, making it a compound of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-3-nitro-2H-chromen-2-one typically involves the nitration of a coumarin derivative followed by the introduction of a methylamino group. One common method is the nitration of 4-methylaminocoumarin using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and subsequent methylation steps are carefully monitored to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(methylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Iron and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as sodium azide can be used for substitution reactions involving the methylamino group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(methylamino)-3-nitro-2H-chromen-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(methylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurodegenerative diseases . Its fluorescent properties also allow it to bind to specific biomolecules, making it useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylaminocoumarin: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrocoumarin: Lacks the methylamino group, which reduces its versatility in substitution reactions.
Uniqueness
4-(methylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the methylamino and nitro groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
50527-26-9 |
|---|---|
Molekularformel |
C10H8N2O4 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
4-(methylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-6-4-2-3-5-7(6)16-10(13)9(8)12(14)15/h2-5,11H,1H3 |
InChI-Schlüssel |
YEMWREDUHDSXOD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Kanonische SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
| 50527-26-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


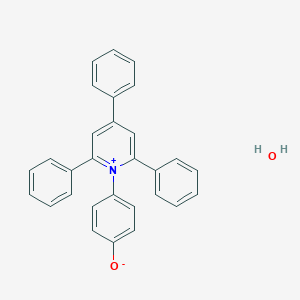
![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
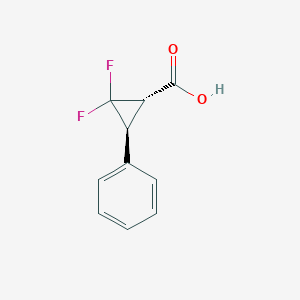

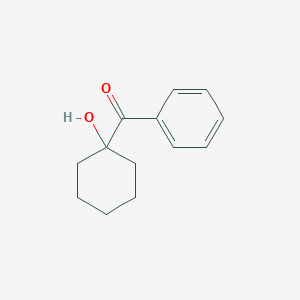
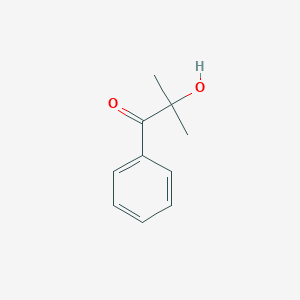
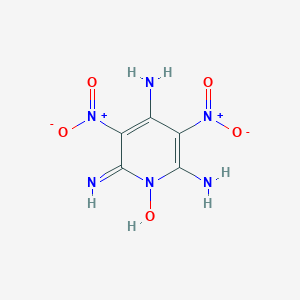
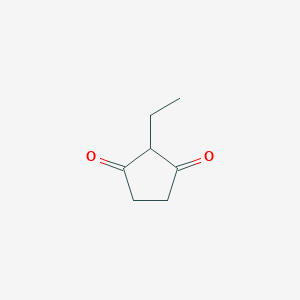
![1,3,4,5,6,7-Hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
